molecular formula C18H22N6 B3017680 N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine CAS No. 1787931-36-5

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine

Cat. No.: B3017680
CAS No.: 1787931-36-5
M. Wt: 322.416
InChI Key: BGZAMOPPKJPNST-UHFFFAOYSA-N
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Description

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It has a molecular weight of 322.41 g/mol and is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with an ethyl(phenyl)amino group .

Mechanism of Action

Target of Action

The compound, N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine, primarily targets dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA and RNA synthesis. Some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase, are also mentioned as potential targets .

Mode of Action

This compound inhibits DHFR with high affinity . By doing so, it reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in the production of tetrahydrofolate. Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA and RNA. Therefore, the inhibition of this pathway leads to a decrease in nucleotide synthesis, disrupting DNA and RNA synthesis .

Result of Action

The primary result of the compound’s action is the disruption of DNA and RNA synthesis, leading to cell death . This is achieved through the inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine can be achieved through various synthetic routes. One common method involves the reaction of pyrido[2,3-d]pyrimidine-4,7-diamine with 3-bromo-N-ethyl-N-phenylpropan-1-amine under basic conditions. The reaction is typically carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as dicationic molten salts, can enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridopyrimidine compounds .

Scientific Research Applications

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike some analogues, it does not inhibit histamine metabolism, reducing the potential for side effects related to histamine .

Properties

IUPAC Name

4-N-[3-(N-ethylanilino)propyl]pyrido[2,3-d]pyrimidine-4,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-2-24(14-7-4-3-5-8-14)12-6-11-20-17-15-9-10-16(19)23-18(15)22-13-21-17/h3-5,7-10,13H,2,6,11-12H2,1H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZAMOPPKJPNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC1=NC=NC2=C1C=CC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787931-36-5
Record name N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine
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